4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Description
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a hybrid heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. The quinoline moiety is linked via an amino bridge to a benzenesulfonamide group, which is further substituted with a 1,3-thiazol-2-yl ring.
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c1-12-10-17(16-7-2-13(20(21,22)23)11-18(16)25-12)26-14-3-5-15(6-4-14)31(28,29)27-19-24-8-9-30-19/h2-11H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQHKNIVZQCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with diverse biological activities.
Mode of Action
It is likely that the compound interacts with its targets through a complex mechanism involving the formation of intermediate anions.
Biochemical Pathways
Related compounds have been found to influence lipid metabolism, specifically the generation of lipid-poor particles from high-density lipoprotein.
Pharmacokinetics
It has been observed that similar compounds can be consumed within two hours. This suggests that F3173-0032 may have a relatively short half-life, which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of F3173-0032 can be influenced by various environmental factors. For instance, the diastereoselectivity of similar compounds has been modeled at the DFT/B3LYP/6-31G (d,p) level, suggesting that the compound’s action may be sensitive to changes in the molecular environment.
Biological Activity
The compound 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.43 g/mol. The structure features a quinoline moiety substituted with trifluoromethyl and an amino group, alongside a thiazole and sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.43 g/mol |
| CAS Number | 881940-77-8 |
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of quinoline have shown moderate activity against influenza viruses. A related compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid , demonstrated an EC50 value of 25 µM against H1N1 influenza virus, suggesting that modifications in the quinoline structure can influence antiviral efficacy significantly .
Anticancer Potential
The sulfonamide class of compounds has been extensively studied for their anticancer properties. A study focusing on various sulfonamide derivatives reported that compounds containing quinoline rings exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of carbonic anhydrase, which plays a crucial role in tumor growth and metastasis .
Inhibition of Enzymatic Activity
The compound's structural components suggest potential inhibition of key enzymes involved in various biological pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis in bacteria and some cancer cells. This inhibition could lead to impaired cellular proliferation and survival .
Case Studies
- Case Study on Antiviral Activity : A study conducted on the antiviral activity of similar quinoline derivatives found that specific modifications increased potency against viral targets. The study emphasizes the importance of functional groups in enhancing biological activity.
- Case Study on Anticancer Activity : In vitro studies demonstrated that a related compound led to apoptosis in cancer cells through activation of caspase pathways, highlighting the potential of quinoline-based sulfonamides as therapeutic agents.
Comparison with Similar Compounds
Thiazol-2-yl Sulfonamides
- Example: 4-((2-Hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (L3) Key Differences: L3 lacks the quinoline core and instead incorporates a benzylidene Schiff base. Activity: L3 exhibits moderate cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ ~15–25 µM), suggesting that the quinoline substitution in the target compound may improve potency by enhancing membrane permeability or target affinity .
Thiadiazole Sulfonamides
- Example: 4-[5-(1-((4-Nitrobenzylidene)hydrazineylidene)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c) Key Differences: Replaces the quinoline-thiazole system with a thiadiazole ring and nitrobenzylidene substituent. Activity: 7c shows cytotoxic activity in the micromolar range, but the absence of a fused aromatic system (e.g., quinoline) may limit intercalation or π-π stacking interactions with biological targets .
Substituent Effects
Trifluoromethyl vs. Methyl Groups
Amino Bridge vs. Direct Linkage
- Compounds like 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) lack the amino bridge, reducing conformational flexibility. The target compound’s amino linker may facilitate better binding to enzymes or receptors requiring deeper cavity penetration .
Cytotoxicity and Bioactivity
Insights :
- Thiazol-2-yl sulfonamides generally exhibit moderate cytotoxicity, but the addition of electron-deficient groups (CF₃, NO₂) may enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
